2-Methyl-1-(pyrrolidin-2-yl)propan-1-one
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-methyl-1-pyrrolidin-2-ylpropan-1-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(10)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
PBQZSVNJVABPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one typically involves the reaction of 2-pyrrolidinone with isobutyraldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyrrolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-1-(pyrrolidin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one
- Molecular Formula: C₁₄H₁₉NO
- Key Features: A phenyl group replaces the pyrrolidin-2-yl substituent, enhancing aromaticity and steric bulk. The crystal structure (monoclinic, space group P2₁/c) reveals intermolecular C–H···O interactions stabilizing molecular chains .
- Applications: Intermediate in synthesizing [(piperidinoalkanoyl)phenyl]propionates for antihistaminics .
2-Methyl-1-(pyridin-2-yl)propan-1-one
- Molecular Formula: C₉H₁₁NO
- Key Features : Pyridine ring (aromatic, electron-deficient) replaces pyrrolidine. NMR data (¹H: δ 8.65–7.45 ppm; ¹³C: δ 205.6 ppm for carbonyl) indicate distinct electronic environments vs. pyrrolidine analogs. Exists as a colorless oil .
- Applications : Substrate in rhodium-catalyzed asymmetric hydrogenation .
2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-one
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one)
- Molecular Formula: C₁₅H₂₁NO
- Key Features: Extended alkyl chain and phenyl group confer potent psychostimulant activity via dopamine/norepinephrine transporter inhibition .
Physicochemical Properties
Biological Activity
2-Methyl-1-(pyrrolidin-2-yl)propan-1-one, often referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its complex molecular structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its role in various biological processes. The presence of the methyl group and the unique arrangement of functional groups enhance its reactivity and potential interactions with biological targets.
Neurotransmitter Modulation
Research indicates that 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one exhibits stimulant properties by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism suggests its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and depression .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal properties. For instance, certain pyrrolidine derivatives showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one may also possess similar antimicrobial properties.
The mechanism through which 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one exerts its effects involves interaction with neurotransmitter receptors in the central nervous system. By binding to these receptors, the compound enhances neuronal activity, leading to increased stimulation .
Study on Neurotransmitter Release
A study conducted on related compounds indicated that structural modifications in pyrrolidine derivatives could significantly influence their ability to modulate neurotransmitter release. The findings suggested that even minor changes in the molecular structure could enhance or diminish pharmacological activity, emphasizing the importance of structural specificity in drug design.
Antimicrobial Efficacy
A comparative study evaluated various pyrrolidine derivatives' antimicrobial activities. The results showed that compounds with similar structures to 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one exhibited varying degrees of effectiveness against different bacterial strains. The study highlighted the significance of substituent groups in determining biological activity .
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | MIC Values (mg/mL) |
|---|---|---|
| 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one | Neurotransmitter release modulation | Not yet determined |
| Pyrrolidine Derivative A | Antibacterial against S. aureus | 0.0039 |
| Pyrrolidine Derivative B | Antifungal against C. albicans | 16.69 |
| Pyrrolidine Derivative C | Antimicrobial against E. coli | 0.025 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
